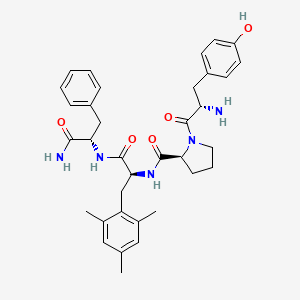

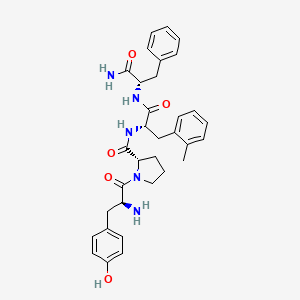

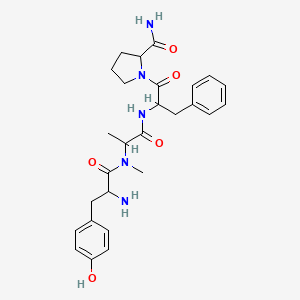

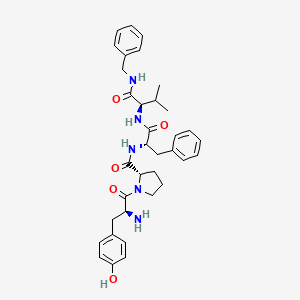

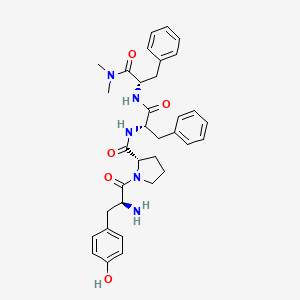

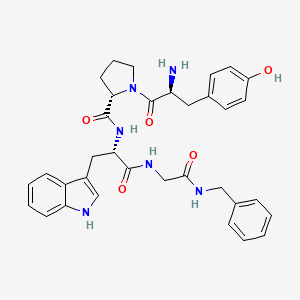

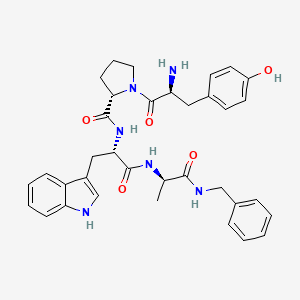

Tyr-Pro-Tmp-Phe-NH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El compuesto Tyr-Pro-Trp-Phe-NH, también conocido como endomorfina-1, es un péptido opioide endógeno. Es una de las dos endomorfinas, la otra es la endomorfina-2 (Tyr-Pro-Phe-Phe-NH). Estos péptidos exhiben una alta afinidad y una notable selectividad para el receptor μ-opioide, que es el mismo receptor al que se dirige la morfina . La endomorfina-1 desempeña un papel significativo en varios procesos fisiológicos, incluida la percepción del dolor, las respuestas al estrés y funciones complejas como la recompensa, la excitación y la vigilancia .

Métodos De Preparación

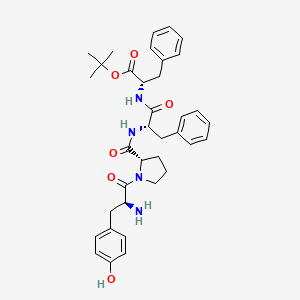

La endomorfina-1 se puede sintetizar utilizando una combinación de métodos enzimáticos y químicos. Un método eficiente implica el uso de proteasas estables en disolventes orgánicos. La síntesis comienza con la preparación del péptido Boc-Trp-Phe-NH utilizando la proteasa estable en disolventes WQ9-2 en un medio de metanol. Esto va seguido de la eliminación del grupo Boc con ácido trifluoroacético para generar Trp-Phe-NH. Boc-Tyr-Pro-OH se sintetiza químicamente utilizando el método del anhídrido mixto de ácido carbónico. El tetrapéptido Boc-Tyr-Pro-Trp-Phe-NH se sintetiza entonces utilizando otra proteasa tolerante a disolventes orgánicos, PT121, en un sistema bifásico orgánico-acuoso. Finalmente, se elimina el grupo Boc para obtener endomorfina-1 con alta pureza .

Análisis De Reacciones Químicas

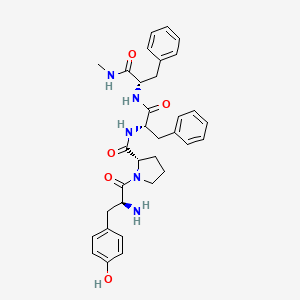

La endomorfina-1 se somete a diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen ácido trifluoroacético para la desprotección y proteasas estables en disolventes orgánicos para la formación de enlaces peptídicos. Los principales productos formados a partir de estas reacciones incluyen péptidos intermedios como Boc-Trp-Phe-NH y Boc-Tyr-Pro-Trp-Phe-NH, que se convierten finalmente en endomorfina-1 .

Aplicaciones Científicas De Investigación

La endomorfina-1 tiene una amplia gama de aplicaciones de investigación científica. En química, sirve como compuesto modelo para el estudio de la síntesis de péptidos y las reacciones enzimáticas. En biología, se utiliza para investigar el papel de los péptidos opioides endógenos en procesos fisiológicos como la percepción del dolor y las respuestas al estrés. En medicina, la endomorfina-1 se estudia por sus potenciales aplicaciones terapéuticas como analgésico con menos efectos secundarios en comparación con los opioides tradicionales. Además, tiene aplicaciones en la industria farmacéutica para el desarrollo de nuevos fármacos para el control del dolor .

Mecanismo De Acción

La endomorfina-1 ejerce sus efectos uniéndose al receptor μ-opioide, que es un receptor acoplado a proteína G. Tras la unión, activa el receptor, lo que lleva a la inhibición de la actividad de la adenilato ciclasa y a una disminución de la concentración intracelular de monofosfato de adenosina cíclico (AMPc). Esto da como resultado la inhibición de la liberación de neurotransmisores y la modulación de las señales del dolor. Los objetivos moleculares implicados en esta vía incluyen el receptor μ-opioide y varias moléculas de señalización aguas abajo .

Comparación Con Compuestos Similares

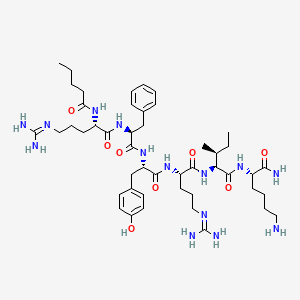

La endomorfina-1 es similar a la endomorfina-2 (Tyr-Pro-Phe-Phe-NH), otro péptido opioide endógeno. Ambos péptidos exhiben alta afinidad y selectividad para el receptor μ-opioide. La endomorfina-1 tiene una secuencia de aminoácidos diferente, lo que puede dar lugar a variaciones en sus efectos fisiológicos y propiedades de unión al receptor. Otros compuestos similares incluyen la morfina y otros péptidos opioides que se dirigen al receptor μ-opioide .

Propiedades

Fórmula molecular |

C35H43N5O5 |

|---|---|

Peso molecular |

613.7 g/mol |

Nombre IUPAC |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-(2,4,6-trimethylphenyl)propan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C35H43N5O5/c1-21-16-22(2)27(23(3)17-21)20-30(33(43)38-29(32(37)42)19-24-8-5-4-6-9-24)39-34(44)31-10-7-15-40(31)35(45)28(36)18-25-11-13-26(41)14-12-25/h4-6,8-9,11-14,16-17,28-31,41H,7,10,15,18-20,36H2,1-3H3,(H2,37,42)(H,38,43)(H,39,44)/t28-,29-,30-,31-/m0/s1 |

Clave InChI |

KFLSQRYJYCLKBS-ORYMTKCHSA-N |

SMILES isomérico |

CC1=CC(=C(C(=C1)C)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N)C |

SMILES canónico |

CC1=CC(=C(C(=C1)C)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-(4-phenylpiperazin-1-yl)pentyl)benzo[cd]indol-2(1H)-one](/img/structure/B10853753.png)

![(S)-1-Methyl-2-(2,3,7,8-tetrahydro-furo[2,3-g]indol-1-yl)-ethylamine](/img/structure/B10853772.png)

![(S)-N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B10853778.png)